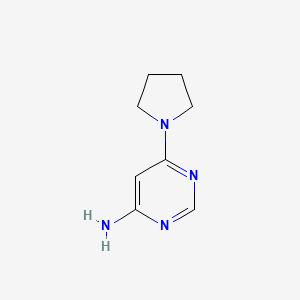

6-(Pyrrolidin-1-yl)pyrimidin-4-amine

Description

6-(Pyrrolidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a pyrrolidine ring (a five-membered secondary amine) at the 6-position and an amino group at the 4-position of the pyrimidine scaffold. This compound serves as a versatile intermediate in medicinal chemistry due to its ability to participate in hydrogen bonding (via the amino group) and hydrophobic interactions (via the pyrrolidine ring).

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCHPUSMVJWOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with ammonia or amines can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry

6-(Pyrrolidin-1-yl)pyrimidin-4-amine has been investigated for its potential as a pharmaceutical agent, particularly in the context of targeting specific receptors and pathways:

- Adenosine A2A Receptor Antagonism : This compound has been identified as a potent antagonist of the adenosine A2A receptor, which is implicated in various physiological processes including neuroprotection and inflammation. Compounds that target this receptor are being studied for their potential in treating conditions such as Parkinson's disease and other neurodegenerative disorders .

- BTK Inhibitory Activity : Research has shown that pyrimidine derivatives, including this compound, exhibit activity against Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies. BTK inhibitors are critical in managing chronic lymphocytic leukemia (CLL) and other hematological cancers .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- Inhibition of Pathogenic Bacteria : In studies examining structure–activity relationships (SAR), derivatives of pyrimidine compounds have shown activity against various bacterial strains, including those from the ESKAPE panel (a group of pathogens known for their resistance to antibiotics). This suggests potential applications in developing new antibacterial agents .

Structure–Activity Relationship Studies

Research into the SAR of pyrimidine derivatives has provided insights into how modifications to the this compound structure can enhance biological activity:

- Modifications for Enhanced Potency : The introduction of different substituents at various positions on the pyrimidine ring has been explored to improve binding affinity and selectivity for target receptors. These modifications can lead to compounds with better pharmacokinetic profiles and reduced toxicity .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its targets. The compound can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Ring Modifications

Pyrrolidine vs. Piperidine Derivatives

- 6-(Piperidin-1-yl)pyrimidin-4-amine : Replacing pyrrolidine with piperidine (a six-membered ring) increases ring basicity and conformational flexibility. Piperidine derivatives, such as N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine (), are often explored for improved solubility and target affinity in CNS disorders .

- Compound 9e (2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) exhibits potent butyrylcholinesterase (BuChE) inhibition (IC50 = 2.2 μM) compared to pyrrolidine analogues .

Azepane Derivatives

- 6-(Azepan-1-yl)pyrimidin-4-amine (): The seven-membered azepane ring introduces greater steric bulk and flexibility, which may reduce metabolic clearance but increase off-target interactions.

Substituted Pyrrolidine Derivatives

Substituent Effects on the Pyrimidine Core

Amino Group Modifications

- N-(Naphth-1-ylmethyl) Substitution : Compound 9a () demonstrates potent AChE inhibition (IC50 = 5.5 μM), attributed to the aromatic naphthyl group enhancing π-π stacking with the enzyme’s active site .

- N-(2,2,2-Trifluoroethyl) Substitution (, compound 9): The electron-withdrawing trifluoroethyl group increases metabolic stability and selectivity for kinase targets.

Halogenation

Key SAR Insights :

- Heterocycle Size : Smaller rings (pyrrolidine) favor rigid binding, while larger rings (piperidine, azepane) improve solubility and pharmacokinetics.

- Electron-Withdrawing Groups : Fluorine or trifluoroethyl substituents enhance metabolic stability and target affinity.

- Aromatic Substituents : Naphthyl or pyridinyl groups improve enzyme inhibition via hydrophobic and π-π interactions.

Physicochemical Properties

- Molecular Weight : Pyrrolidine derivatives (e.g., 6-(pyrrolidin-1-yl)pyrimidin-4-amine) typically have lower molecular weights (~180–220 g/mol) compared to piperidine or azepane analogues (~220–260 g/mol).

- Lipophilicity (LogP) : Piperidine derivatives (LogP ~2.5) are more lipophilic than pyrrolidine (LogP ~1.8) or azepane (LogP ~2.0) analogues, influencing blood-brain barrier permeability .

Biological Activity

Overview

6-(Pyrrolidin-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Studies suggest that the presence of electron-donating groups enhances its activity by stabilizing the interaction with bacterial enzymes .

Anticancer Properties

In addition to its antibacterial properties, there is emerging evidence that this compound may possess anticancer activity. Research has focused on its potential as an inhibitor of specific kinases involved in cancer cell proliferation:

| Kinase Target | IC50 Value (nM) |

|---|---|

| JNK3 | 2.69 |

This selectivity for JNK3 suggests a promising pathway for developing therapies targeting neurodegenerative diseases and certain cancers, as JNK3 is implicated in neuronal apoptosis and tumor progression .

Case Studies

- In Vitro Studies : A study examining various pyrimidine derivatives found that this compound showed significant inhibition of cancer cell lines, with a notable effect on cell viability at concentrations as low as 10 µM.

- Animal Models : In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Pyrimidine Ring : Variations in substituents can enhance or diminish antibacterial efficacy.

- Pyrrolidine Modifications : Altering the pyrrolidine component may affect both solubility and bioavailability, impacting overall efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.